1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose

Vue d'ensemble

Description

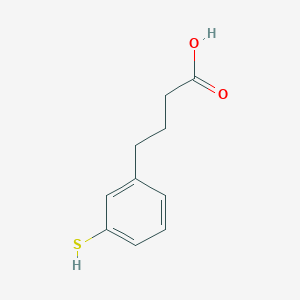

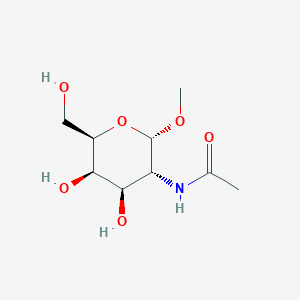

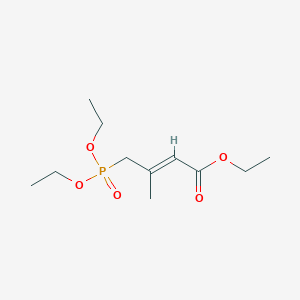

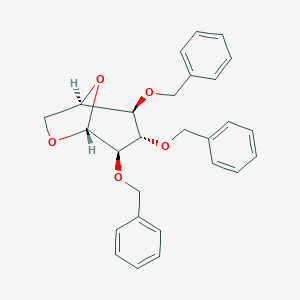

1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose is a chemical compound with the molecular formula C27H28O5 and a molecular weight of 432.52 . It is a solid at 20°C and should be stored at temperatures between 0-10°C . It is also known by the CAS RN 10548-46-6 .

Synthesis Analysis

The synthesis of 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose has been reported in the literature. For instance, it has been synthesized by the cationic ring-opening polymerization of 1,6-anhydro-2,3,4-tri-0-benzyl-/3-DL glucopyranose followed by debenzylation of the resulting polymer .Molecular Structure Analysis

The molecular structure of 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1,6-Anhydro derivatives of D-glucopyranose, maltose, and maltotriose have been reported to react at room temperature with trimethylsilylated benzenethiol and cyclohexanethiol in the presence of zinc iodide or trimethylsilyl triflate, giving the corresponding thioglycosides with predominance of one anomer in high yield .Physical And Chemical Properties Analysis

1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose is a white to off-white crystalline powder with a melting point of 90°C . It should be stored at temperatures between 0-10°C and heat should be avoided .Applications De Recherche Scientifique

Preparation of Rifamycin S

Rifamycin S is an antibiotic that is part of the rifamycin group. It’s used in the treatment of tuberculosis and other bacterial infections. The 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose can be used in the synthesis of this antibiotic .

Synthesis of Indanomycin

Indanomycin is a potent antitumor antibiotic. This compound can be used in the synthesis of indanomycin, contributing to cancer research .

Production of Thromboxane B2

Thromboxane B2 is a type of thromboxane that is involved in the process of blood clotting. This compound can be used in the synthesis of Thromboxane B2 .

Synthesis of Biotin

Biotin is a vitamin that plays a key role in the body. It supports the health of the skin, nerves, digestive tract, metabolism, and cells. This compound can be used in the synthesis of biotin .

Production of Tetrodotoxin

Tetrodotoxin is a potent neurotoxin. Its name derives from Tetraodontiformes, an order that includes pufferfish, porcupinefish, ocean sunfish, and triggerfish; several of these species carry the toxin. This compound can be used in the synthesis of tetrodotoxin .

Synthesis of Quinone

Quinones are a class of organic compounds that are formally “derived from aromatic compounds [such as benzene or naphthalene] by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds”, resulting in “a fully conjugated cyclic dione structure”. This compound can be used in the synthesis of quinone .

Production of Macrolide Antibiotics

Macrolides are a class of antibiotics derived from Saccharopolyspora erythraea (originally called Streptomyces erythreus), a type of soil-borne bacteria. Macrolides inhibit protein synthesis in bacteria by reversibly binding to the P site of the 50S unit of the ribosome. This compound can be used in the synthesis of macrolide antibiotics .

Synthesis of Modified Sugars

Modified sugars have a wide range of applications in food, pharmaceutical, and other industries. This compound can be used in the synthesis of modified sugars .

Mécanisme D'action

Target of Action

It is known that this compound is a useful synthon for the preparation of structurally diverse, bioactive compounds and modified sugars .

Mode of Action

The mode of action of 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose involves its use as a synthon in chemical reactions. For instance, it can react with trimethylsilylated benzenethiol and cyclohexanethiol in the presence of zinc iodide or trimethylsilyl triflate, giving the corresponding thioglycosides .

Biochemical Pathways

It is known that the compound can be used to prepare a variety of bioactive compounds and modified sugars, suggesting that it may indirectly influence multiple biochemical pathways .

Result of Action

Its use as a synthon in the preparation of various bioactive compounds suggests that its effects would largely depend on the specific compounds it is used to synthesize .

Action Environment

It is recommended to handle the compound in a well-ventilated place, avoid dust formation, and prevent fire caused by electrostatic discharge steam .

Safety and Hazards

When handling 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose, dust formation should be avoided. It is also recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn and adequate ventilation should be ensured .

Orientations Futures

Propriétés

IUPAC Name |

(1R,2R,3S,4R,5R)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23-,24-,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRSLTCFTYHIRT-IURCNINISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447047 | |

| Record name | (1R,2R,3S,4R,5R)-2,3,4-Tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose | |

CAS RN |

10548-46-6 | |

| Record name | (1R,2R,3S,4R,5R)-2,3,4-Tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.